Methyl Hexacosanoate

説明

This compound has been reported in Eleutherococcus koreanus, Botryococcus braunii, and Eleutherococcus senticosus with data available.

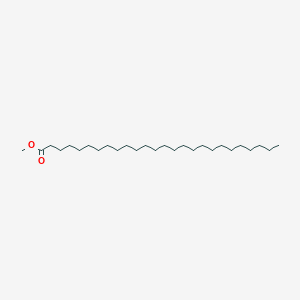

Structure

2D Structure

特性

IUPAC Name |

methyl hexacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-2/h3-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUJBYYFFWDLNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206745 | |

| Record name | Methyl hexacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl hexacosanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5802-82-4 | |

| Record name | Methyl hexacosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5802-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl hexacosanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005802824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hexacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hexacosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Methyl Hexacosanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hexacosanoate (CH₃(CH₂)₂₄COOCH₃) is a long-chain fatty acid methyl ester (FAME) that holds significance in various scientific domains, including lipidomics, materials science, and as a reference standard in analytical chemistry.[1] Its long aliphatic chain imparts distinct physical characteristics that are crucial for its behavior in different systems. This technical guide provides an in-depth overview of the physical properties of this compound, supported by experimental methodologies and structured data presentation for ease of reference and comparison.

Core Physical Properties

This compound is characterized as a wax-like or crystalline solid at room temperature.[1][2][3] Its appearance is generally described as a white to off-white solid.[4] The high molecular weight and long, saturated hydrocarbon chain are primary determinants of its physical state and solubility characteristics.

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound compiled from various sources. It is important to note that minor variations in reported values can arise from different experimental methods and sample purities.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₂₇H₅₄O₂ | - | |

| Molecular Weight | 410.72 | g/mol | |

| Melting Point | 56.7 - 63.8 | °C | |

| Boiling Point | 439.5 - 454.2 | °C (at 760 mmHg) | |

| Density | 0.8554 - 0.859 | g/cm³ | |

| Flash Point | 220.9 | °C | |

| Refractive Index | 1.452 | - | |

| Water Solubility | Very low/Insoluble | mg/L | |

| Solubility in Organic Solvents | Soluble | - |

Experimental Protocols for Property Determination

The characterization of the physical properties of this compound relies on established analytical techniques. The following sections detail the general methodologies employed for determining the key properties listed above.

Melting Point Determination

The melting point of a waxy solid like this compound can be determined using several standard methods:

-

Capillary Method: A small, powdered sample is packed into a capillary tube and placed in a melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded.

-

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The melting point is determined as the peak temperature of the endothermic transition corresponding to the melting of the sample.

Boiling Point Determination

Due to its high boiling point, specialized techniques are often required for the accurate determination of the boiling point of this compound:

-

Distillation under Reduced Pressure: To avoid thermal decomposition at its atmospheric boiling point, the distillation is often carried out under reduced pressure. The observed boiling point is then extrapolated to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation.

-

Thermogravimetric Analysis (TGA): TGA can be used to estimate the boiling point by measuring the temperature at which the sample undergoes significant mass loss due to volatilization under controlled heating.

Density Determination

For waxy solids that are insoluble in water, the immersion method (based on Archimedes' principle) is a common and accurate technique:

-

The dry weight of the solid sample is measured in the air.

-

The sample is then coated with a thin layer of an inert material of known density (like paraffin wax) if it is porous.

-

The coated sample is weighed while suspended in a liquid of known density (usually water).

-

The density of the sample is calculated from the difference between the weight in air and the weight in the liquid.

Solubility Assessment

The solubility of this compound is determined by systematically testing its dissolution in various solvents:

-

A known mass of this compound is added to a specific volume of a solvent at a controlled temperature.

-

The mixture is agitated to facilitate dissolution.

-

Visual observation is used to determine if the solid has completely dissolved.

-

For quantitative analysis, the concentration of the dissolved ester can be determined using techniques like gas chromatography after reaching saturation. Due to its long-chain nature, this compound is generally soluble in nonpolar organic solvents such as hexane, chloroform, and toluene, and has very low solubility in polar solvents like water.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of this compound.

Caption: Experimental workflow for physical property characterization.

Conclusion

The physical properties of this compound are fundamental to its application and study. A thorough understanding of its melting and boiling points, density, and solubility is essential for researchers and professionals in drug development and materials science. The methodologies outlined in this guide provide a framework for the accurate and reliable characterization of this and similar long-chain fatty acid esters. The provided data serves as a valuable reference for future research and development endeavors.

References

The Pivotal Roles of Methyl Hexacosanoate and Its Parent Acid in Plant and Animal Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hexacosanoate, a methyl ester of the very-long-chain saturated fatty acid (VLCFA) hexacosanoic acid (C26:0), is a molecule of increasing interest in both plant and animal physiology. While often studied in the broader context of VLCFAs, hexacosanoic acid and its derivatives play critical roles in membrane structure, energy storage, and cellular signaling. In plants, they are integral to the formation of protective barriers like cuticular wax and suberin, and are implicated in responses to both biotic and abiotic stress. In animals, these molecules are key components of cellular membranes, particularly in the nervous system, and their dysregulation is a hallmark of severe genetic disorders such as X-linked adrenoleukodystrophy. This technical guide provides an in-depth exploration of the biosynthesis, metabolism, and physiological functions of this compound and hexacosanoic acid, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to this compound and Hexacosanoic Acid

This compound is the fatty acid methyl ester (FAME) of hexacosanoic acid, a saturated fatty acid with a 26-carbon backbone.[1] As a very-long-chain fatty acid, hexacosanoic acid exhibits distinct physical and chemical properties that dictate its biological functions.[2] While this compound is often the form analyzed in experimental settings due to its volatility for gas chromatography, it is the free acid and its incorporation into more complex lipids that are of primary physiological significance.

In Plants: Hexacosanoic acid is a crucial component of various lipids that are essential for plant survival and interaction with the environment. It is a major constituent of cuticular waxes and suberin, which form protective layers on the plant surface, preventing water loss and defending against pathogens.[3][4] Furthermore, VLCFAs are integral to the composition of sphingolipids, which are not only structural components of membranes but also act as signaling molecules in various stress responses.[5]

In Animals: In animal systems, hexacosanoic acid is a component of sphingolipids and other complex lipids, contributing to the structure and function of cellular membranes. It is particularly enriched in the brain, suggesting a vital role in the nervous system. The metabolism of hexacosanoic acid is tightly regulated, and its accumulation is a key diagnostic marker for X-linked adrenoleukodystrophy (X-ALD), a neurodegenerative disease.

Biosynthesis and Metabolism

Plant Biosynthesis of Hexacosanoic Acid

The synthesis of hexacosanoic acid in plants occurs in the endoplasmic reticulum (ER) through a fatty acid elongation (FAE) complex. This process extends shorter fatty acid precursors, primarily C16 and C18 fatty acids synthesized in the plastids. The FAE complex catalyzes a four-step cycle:

-

Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the initial condensation of a long-chain acyl-CoA with malonyl-CoA.

-

Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase (KCR).

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.

-

Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the enoyl-CoA to produce an acyl-CoA elongated by two carbons.

This cycle is repeated until the desired chain length, such as C26, is achieved. The elongated fatty acids can then be incorporated into various lipid classes or enter pathways for wax and suberin production.

Animal Metabolism of Hexacosanoic Acid

In animals, the breakdown of hexacosanoic acid and other VLCFAs occurs primarily in peroxisomes via β-oxidation. This is distinct from the mitochondrial β-oxidation of shorter-chain fatty acids. The initial step of peroxisomal β-oxidation is catalyzed by a very-long-chain acyl-CoA synthetase. Deficiencies in this pathway lead to the accumulation of VLCFAs, as seen in X-ALD.

Physiological Roles

Role in Plant Physiology

-

Structural Component of Cuticular Wax and Suberin: Hexacosanoic acid is a significant component of cuticular waxes and suberin, which are essential for protecting plants against desiccation, UV radiation, and pathogen attack. The composition of these barriers can change in response to environmental stresses.

-

Membrane Integrity and Homeostasis: As a constituent of sphingolipids and other membrane lipids, hexacosanoic acid influences membrane fluidity and organization. This is crucial for the proper functioning of membrane-bound proteins and for maintaining cellular integrity under stress conditions.

-

Signaling in Stress Responses: There is growing evidence that VLCFAs and their derivatives, particularly those incorporated into sphingolipids, act as signaling molecules in plant responses to both biotic and abiotic stresses. For instance, changes in VLCFA levels have been observed in response to salt, cold, and pathogen attack. The transcription factor MYB30 has been shown to activate VLCFA biosynthesis genes in response to environmental cues, suggesting a direct link between stress perception and VLCFA production.

Role in Animal Physiology

-

Component of Cellular Membranes: Hexacosanoic acid is incorporated into sphingolipids, such as sphingomyelin and ceramides, which are essential components of cell membranes. The long acyl chains of VLCFAs contribute to the thickness and stability of the lipid bilayer, influencing the function of membrane-associated proteins.

-

Nervous System Function: VLCFAs are particularly abundant in the brain and myelin sheath, indicating their importance for proper neurological function. Alterations in VLCFA levels can disrupt membrane properties and are associated with demyelination and neuroinflammation in diseases like X-ALD.

-

Pro-inflammatory Effects: Elevated levels of hexacosanoic acid have been shown to have pro-inflammatory effects, which may contribute to the pathology of diseases characterized by VLCFA accumulation.

Quantitative Data

The concentration of hexacosanoic acid can vary significantly between different organisms and tissues. The following tables summarize available quantitative data.

Table 1: Hexacosanoic Acid Content in Various Plant Species

| Plant Species | Tissue | Hexacosanoic Acid (mg/g of FAMEs) | Reference |

| Rosa majalis | Fruits | 0.08 ± 0.01 | |

| Vaccinium myrtillus | Leaf | 0.11 ± 0.01 |

Table 2: Hexacosanoic Acid in Biological Samples (Animal/Human)

| Sample Type | Condition | Hexacosanoic Acid Level | Reference |

| Human Plasma | X-linked Adrenoleukodystrophy | Significantly elevated | |

| Rat Brain | Experimental increase | Impaired locomotor activity | |

| Jordanian Propolis | Lipid Extract | Present |

Experimental Protocols

Extraction and Quantification of this compound by GC-MS

This protocol outlines the general steps for the extraction of total fatty acids from biological samples and their analysis as fatty acid methyl esters (FAMEs), including this compound, by gas chromatography-mass spectrometry (GC-MS).

Objective: To quantify the amount of hexacosanoic acid in a biological sample.

Materials:

-

Biological sample (plant tissue, animal tissue, plasma)

-

Chloroform, Methanol, Hexane

-

Internal standard (e.g., heptadecanoic acid)

-

14% Boron trifluoride in methanol (BF3-methanol) or 1.25 M HCl in methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

-

Sample Homogenization: Homogenize a known amount of the biological sample in a chloroform:methanol mixture (e.g., 2:1 v/v).

-

Lipid Extraction (Folch Method):

-

Add water to the homogenate to create a biphasic system and vortex thoroughly.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Transesterification to FAMEs:

-

Re-dissolve the dried lipid extract in a small volume of hexane.

-

Add BF3-methanol or methanolic HCl.

-

Heat the mixture at 100°C for 30 minutes (for BF3-methanol) or 50°C overnight (for methanolic HCl).

-

Cool the reaction and add saturated NaCl solution to stop the reaction and facilitate phase separation.

-

-

FAME Extraction:

-

Extract the FAMEs into hexane.

-

Wash the hexane layer with water.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Concentrate the hexane extract to a suitable volume.

-

Inject an aliquot into the GC-MS system.

-

Use a temperature program that allows for the separation of long-chain FAMEs.

-

Identify this compound based on its retention time and mass spectrum compared to a pure standard.

-

Quantify using the internal standard method.

-

Conclusion

This compound and its parent acid, hexacosanoic acid, are multifaceted molecules with fundamental roles in the physiology of both plants and animals. In plants, their function extends beyond structural support to active participation in stress signaling and defense. In animals, they are critical for the integrity of cellular membranes, particularly in the nervous system, and their metabolic pathways are of significant clinical relevance. Further research into the specific signaling cascades initiated by VLCFAs and the precise mechanisms by which they modulate cellular function will undoubtedly open new avenues for agricultural innovation and the development of novel therapeutic strategies for related metabolic disorders. This guide provides a comprehensive foundation for researchers and professionals to delve deeper into the intricate world of these important very-long-chain fatty acids.

References

An In-depth Technical Guide to the Synthesis and Purification of Methyl Hexacosanoate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of methyl hexacosanoate, a C26:0 saturated fatty acid methyl ester, for use in various research and development applications. This document details the chemical synthesis via Fischer esterification of hexacosanoic acid, followed by robust purification methodologies including recrystallization and silica gel column chromatography. Characterization techniques to ensure high purity, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are also thoroughly discussed.

Synthesis of this compound via Fischer Esterification

Fischer-Speier esterification is a classic and efficient method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[1] In this case, hexacosanoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid, to yield this compound and water. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol (methanol) is used.[2]

Experimental Protocol: Fischer Esterification

Materials:

-

Hexacosanoic acid (C26:0)

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄) or Acetyl chloride (for in situ HCl generation)[3]

-

Toluene (optional, for azeotropic removal of water)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether, hexane, or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexacosanoic acid in a large excess of anhydrous methanol (e.g., 20-50 molar equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol% relative to the carboxylic acid). Alternatively, for a milder generation of HCl in situ, acetyl chloride can be added to the cold methanol before the addition of the fatty acid.[3]

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent immiscible with water, such as diethyl ether or hexane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

Expected Yield: While specific yields for the Fischer esterification of hexacosanoic acid are not widely reported, yields for similar long-chain fatty acids are typically high, often exceeding 90-95% under optimized conditions.[2]

References

In-Depth Technical Guide to the Chemical Structure and Spectral Data of Methyl Hexacosanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hexacosanoate, a long-chain saturated fatty acid methyl ester, serves as a crucial reference standard in various analytical and research applications, including the study of lipid metabolism and the development of pharmaceuticals. Its well-defined chemical structure and characteristic spectral properties make it an ideal compound for calibrating analytical instrumentation and identifying related long-chain fatty acids in complex biological matrices. This technical guide provides a comprehensive overview of the chemical structure and spectral data of this compound, complete with detailed experimental protocols and data presented in a clear, accessible format.

Chemical Structure

This compound is the methyl ester of hexacosanoic acid (also known as cerotic acid). Its structure consists of a 26-carbon saturated fatty acid chain attached to a methyl ester group.

Chemical Formula: C₂₇H₅₄O₂[1][2][3][4]

IUPAC Name: this compound[1]

CAS Number: 5802-82-4

Molecular Weight: 410.72 g/mol

Synonyms: Methyl cerotate, Cerotic acid methyl ester, C26:0 FAME

The molecule's long, unbranched hydrocarbon tail imparts significant lipophilicity, while the methyl ester group provides a site for potential chemical modifications and is responsible for its characteristic spectroscopic signature.

Spectral Data

The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for this compound. The data presented is a combination of experimentally derived values for similar long-chain fatty acid methyl esters and typical values expected for this compound class, providing a robust reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the different chemical environments of the protons and carbon atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of a long-chain saturated fatty acid methyl ester like this compound is characterized by a few key resonances.

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~3.67 | Singlet | Methoxy protons (-OCH₃) |

| ~2.30 | Triplet | Methylene protons α to carbonyl (C2-H₂) |

| ~1.62 | Multiplet | Methylene protons β to carbonyl (C3-H₂) |

| ~1.25 | Broad Singlet | Methylene protons of the long chain (-(CH₂)₂₂-) |

| ~0.88 | Triplet | Terminal methyl protons (-CH₃) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~174.4 | Carbonyl carbon (C=O) |

| ~51.4 | Methoxy carbon (-OCH₃) |

| ~34.1 | Methylene carbon α to carbonyl (C2) |

| ~31.9 | Methylene carbon (C24) |

| ~29.7 | Bulk methylene carbons of the long chain (-(CH₂)₂₀-) |

| ~29.4 | Methylene carbon (C4) |

| ~29.3 | Methylene carbon (C23) |

| ~25.0 | Methylene carbon β to carbonyl (C3) |

| ~22.7 | Methylene carbon (C25) |

| ~14.1 | Terminal methyl carbon (-CH₃) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of fatty acid methyl esters results in a characteristic fragmentation pattern that is highly useful for identification.

Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Identity | Description |

| 410 | [M]⁺ | Molecular ion |

| 379 | [M-31]⁺ | Loss of the methoxy group (•OCH₃) |

| 351 | [M-59]⁺ | Loss of the carbomethoxy group (•COOCH₃) |

| 297 | [CH₃OCO(CH₂)₁₈]⁺ | McLafferty rearrangement ion |

| 87 | [CH₃OCOCH₂CH₂]⁺ | Characteristic fragment for methyl esters |

| 74 | [CH₃OC(OH)=CH₂]⁺ | Base peak, resulting from McLafferty rearrangement |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the ester functional group and the long hydrocarbon chain.

Principal Absorption Bands in the Infrared Spectrum of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2924 | Strong | C-H asymmetric stretching of methylene groups |

| 2853 | Strong | C-H symmetric stretching of methylene groups |

| 1743 | Strong | C=O stretching of the ester carbonyl group |

| 1465 | Medium | C-H bending (scissoring) of methylene groups |

| 1170 | Strong | C-O stretching of the ester group |

| 722 | Medium | C-H rocking of long methylene chains |

Experimental Protocols

The following are detailed methodologies for the key experiments used to obtain the spectral data for long-chain fatty acid methyl esters like this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 300 MHz or higher NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 25 °C

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-10 ppm

¹³C NMR Spectroscopy:

-

Instrument: 75 MHz or higher NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 25 °C

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent such as hexane or dichloromethane (1 mg/mL).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Gas Chromatography (GC) Conditions:

-

GC System: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 320 °C.

-

Final hold: 5 minutes at 320 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

-

MS System: Agilent 5977A or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

FTIR Spectroscopy:

-

Instrument: PerkinElmer Spectrum Two or equivalent FTIR spectrometer with a universal ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal should be acquired before the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

References

The Biological Significance of Very-Long-Chain Fatty Acid Methyl Esters: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and their methyl ester derivatives (VLCFA-MEs), are critical lipid molecules with diverse and highly specialized biological functions. While less abundant than their long-chain counterparts, VLCFAs are integral to the structure of cellular membranes, energy metabolism, and complex signaling cascades. Their dysregulation is implicated in a range of severe pathologies, including debilitating neurological disorders, cancer, and inflammatory conditions. This technical guide provides a comprehensive overview of the biosynthesis, catabolism, and multifaceted biological roles of VLCFAs. It details their involvement in disease pathogenesis, summarizes current pharmacological interventions, and outlines key experimental protocols for their study, serving as a vital resource for researchers and clinicians in the field.

Introduction to Very-Long-Chain Fatty Acids (VLCFAs)

Fatty acids are classified by their carbon chain length. Those with 22 or more carbons are categorized as very-long-chain fatty acids (VLCFAs).[1] VLCFAs with 26 or more carbons are further sub-classified as ultra-long-chain fatty acids (ULCFAs).[2][3] These molecules are not merely elongated versions of shorter fatty acids; they possess unique biochemical properties and play roles that cannot be fulfilled by more common fatty acids.[2][3]

VLCFAs are found as constituents of essential cellular lipids, including sphingolipids and glycerophospholipids, and also act as precursors for various lipid mediators. They are particularly enriched in specific tissues such as the brain, retina, skin, testes, and meibomian glands, highlighting their specialized functions in these locations. For analytical purposes, particularly in gas chromatography, VLCFAs are often converted to their more volatile fatty acid methyl ester (FAME) derivatives. This guide will delve into the core biological significance of these molecules, from their synthesis and degradation to their profound impact on human health and disease.

Metabolism of VLCFAs: A Tale of Two Organelles

The cellular concentration of VLCFAs is meticulously controlled by a balance between their synthesis in the endoplasmic reticulum and their degradation exclusively in peroxisomes.

Biosynthesis: The Endoplasmic Reticulum Elongation Cycle

VLCFA biosynthesis is an anabolic process occurring in the endoplasmic reticulum (ER), where C16 and C18 fatty acids are extended by two-carbon units derived from malonyl-CoA. This process involves a cycle of four enzymatic reactions mediated by an elongase complex. The rate-limiting step is the initial condensation reaction catalyzed by a family of enzymes known as ELOngation of Very Long-chain fatty acids (ELOVLs). Mammals have seven distinct ELOVL enzymes (ELOVL1-7), each exhibiting specificity for the chain length and degree of saturation of their fatty acyl-CoA substrates. For instance, ELOVL1 is the key enzyme responsible for synthesizing the saturated VLCFAs that accumulate in the neurodegenerative disorder X-linked adrenoleukodystrophy (X-ALD).

References

Methyl hexacosanoate CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl hexacosanoate, a long-chain fatty acid methyl ester. It details its chemical and physical properties, provides a detailed experimental protocol for its analysis via gas chromatography, and illustrates key processes through diagrams. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Compound Identification

The subject of this guide is this compound, a saturated fatty acid methyl ester. Its primary identifiers are:

Quantitative Data Summary

The chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C27H54O2 | |

| Appearance | White to off-white solid or waxy substance | |

| Melting Point | 63-66 °C | |

| Boiling Point | 439.5 °C at 760 mmHg | |

| Density | 0.859 g/cm³ | |

| Solubility | Insoluble in water; soluble in alcohol and ether. | |

| Flash Point | 220.9 °C | |

| Storage Temperature | 2-8°C |

Experimental Protocol: Gas Chromatography (GC) Analysis

This compound is often analyzed as a component of more complex lipids, such as wax esters. Due to the low volatility of these larger molecules, a derivatization process is necessary to prepare the sample for gas chromatography. The following protocol details the derivatization of a wax ester (triacontyl hexacosanoate) to yield this compound for GC-MS analysis.

Objective: To prepare and analyze the constituent fatty acid methyl ester (this compound) and fatty alcohol from a very long-chain wax ester.

Materials:

-

Sample containing the wax ester

-

Boron Trifluoride-Methanol (BF3-Methanol) solution

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Hexane

-

Water (deionized)

-

Heating block

-

Vortex mixer

-

Nitrogen gas supply

-

Gas chromatograph with a mass spectrometer (GC-MS)

Methodology:

-

Sample Preparation: Accurately weigh a known amount of the wax ester sample into a clean, dry reaction vial.

-

Transesterification:

-

Add 2 mL of BF3-Methanol solution to the sample vial.

-

Securely cap the vial and heat at 80-100°C for 10-15 minutes in a heating block. This step cleaves the ester bond and methylates the fatty acid.

-

Allow the vial to cool to room temperature.

-

-

Extraction:

-

Add 1 mL of water and 1 mL of hexane to the cooled vial.

-

Vortex the mixture vigorously for 30 seconds to extract the this compound and free fatty alcohol into the hexane layer.

-

Allow the layers to separate.

-

Carefully transfer the upper hexane layer to a new clean vial.

-

Repeat the extraction of the aqueous layer with an additional 1 mL of hexane and combine the hexane fractions.

-

-

Drying: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen gas.

-

Silylation:

-

To the dried residue, add 100 µL of BSTFA with 1% TMCS.

-

Cap the vial and heat at 60-70°C for 20-30 minutes. This step converts the fatty alcohol to its more volatile trimethylsilyl (TMS) ether.

-

Allow the vial to cool to room temperature.

-

-

GC-MS Analysis:

-

Dilute the derivatized sample with an appropriate volume of hexane to achieve a suitable concentration for injection.

-

Transfer the final solution to a GC autosampler vial.

-

Inject the sample into the GC-MS for analysis. The resulting chromatogram will show peaks corresponding to this compound and the silylated fatty alcohol.

-

Visualizations

The following diagrams illustrate the experimental workflow and the chemical derivatization pathway described in the protocol.

Caption: Experimental Workflow for Derivatization and GC Analysis.

Caption: Chemical Derivatization Pathway.

References

Solubility of methyl hexacosanoate in organic solvents.

An In-depth Technical Guide to the Solubility of Methyl Hexacosanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding and applying the solubility properties of this long-chain fatty acid methyl ester.

Core Topic: Solubility of this compound

This compound (C₂₇H₅₄O₂), the methyl ester of hexacosanoic acid, is a long-chain saturated fatty acid methyl ester (FAME). Its solubility is a critical parameter in various applications, including as a reference standard in gas chromatography, in the formulation of pharmaceuticals and cosmetics, and in biodiesel research. Due to its long hydrocarbon chain, this compound is a nonpolar compound, which dictates its solubility behavior in different organic solvents.

Data Presentation: Quantitative and Qualitative Solubility

Quantitative solubility data for this compound is not widely available in publicly accessible literature. The following table summarizes the available quantitative and qualitative solubility information. Generally, the solubility of long-chain saturated fatty acid methyl esters, such as this compound, increases with the non-polarity of the solvent and with increasing temperature.

| Solvent | Chemical Formula | Polarity | Quantitative Solubility | Temperature (°C) | Observations and General Trends |

| Nonpolar Solvents | |||||

| Hexane | C₆H₁₄ | Nonpolar | Soluble | Not Specified | Long-chain FAMEs are generally soluble in nonpolar aliphatic hydrocarbons.[1] |

| Toluene | C₇H₈ | Nonpolar | Soluble | Not Specified | Aromatic hydrocarbons are effective solvents for nonpolar compounds. |

| Chloroform | CHCl₃ | Nonpolar | Soluble | Not Specified | Chlorinated solvents are often used for dissolving lipids and esters. |

| Polar Aprotic Solvents | |||||

| Acetone | C₃H₆O | Polar Aprotic | Information Not Available | Not Specified | Solubility of long-chain FAMEs in acetone is expected to be limited but may increase with temperature. |

| Polar Protic Solvents | |||||

| Ethanol | C₂H₅OH | Polar Protic | 0.5 mg/mL[2] | Not Specified | Solubility is limited due to the polarity of the alcohol. |

| Methanol | CH₃OH | Polar Protic | Information Not Available | Not Specified | Expected to have lower solubility than in ethanol due to higher polarity. |

| Ethanol:PBS (pH 7.2) (1:1) | - | Polar Protic | 0.5 mg/mL[2] | Not Specified | The presence of a buffered aqueous phase further limits solubility. |

| Water | H₂O | Very Polar | Very low solubility | Not Specified | The long hydrophobic carbon chain results in negligible water solubility.[3] |

Experimental Protocols

The determination of the solubility of a solid compound like this compound in an organic solvent typically involves the preparation of a saturated solution followed by the quantitative analysis of the solute concentration. The following are detailed methodologies for key experiments.

Equilibrium Solubility Determination by the Shake-Flask Method

This is a standard method for determining the thermodynamic solubility of a compound.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: The vials are sealed to prevent solvent evaporation and are agitated in a constant temperature water bath or incubator. The equilibration time is crucial and should be sufficient to ensure that the solution has reached saturation. This can range from 24 to 72 hours, depending on the solvent and the solute.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation at a controlled temperature, followed by careful decantation of the supernatant, or by filtration through a membrane filter (e.g., 0.22 µm PTFE) that is compatible with the organic solvent.

-

Quantification of Solute: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique.

Analytical Methods for Concentration Determination

The choice of analytical method depends on the properties of the solute and the required sensitivity.

a) Gravimetric Analysis:

This is a simple and direct method for determining the concentration of a non-volatile solute.

Methodology:

-

A precisely measured volume of the saturated supernatant is transferred to a pre-weighed, inert container (e.g., a glass vial).

-

The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute to avoid any loss of the compound.

-

Once the solvent is completely removed, the container with the dried residue is weighed again.

-

The mass of the dissolved this compound is calculated by subtracting the initial weight of the container from the final weight. The solubility is then expressed as mass of solute per volume or mass of solvent.[3]

b) Gas Chromatography (GC):

GC is a highly sensitive and specific method for quantifying volatile and semi-volatile compounds like FAMEs.

Methodology:

-

Calibration: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest. These standards are injected into the GC to create a calibration curve by plotting peak area against concentration.

-

Sample Analysis: A known volume of the saturated supernatant is diluted with the pure solvent to fall within the linear range of the calibration curve.

-

The diluted sample is injected into the GC under the same conditions as the standards.

-

The concentration of this compound in the diluted sample is determined from the calibration curve, and the original solubility is calculated by taking the dilution factor into account.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

References

A Technical Guide to High-Purity Methyl Hexacosanoate for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity methyl hexacosanoate, a saturated very long-chain fatty acid methyl ester. This document outlines commercial sources, key quantitative data, detailed experimental protocols for its analysis and potential biological evaluation, and a discussion of its putative role in cellular signaling pathways relevant to drug discovery.

Commercial Suppliers and Quantitative Data

High-purity this compound is available from several reputable chemical suppliers. The quality and specifications can vary, so it is crucial to select a product that meets the requirements of the intended research. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Number | Purity Specification | CAS Number | Molecular Weight | Physical Form | Storage Temperature |

| Sigma-Aldrich | H6389 | ≥99% (capillary GC)[1] | 5802-82-4[1] | 410.72[1] | Powder[1] | 2-8°C[1] |

| Sigma-Aldrich | 52203 | ≥99.0% (GC) (analytical standard) | 5802-82-4 | 410.72 | Neat | 2-8°C |

| Santa Cruz Biotechnology | sc-212398 | ≥99% | 5802-82-4 | 410.72 | Solid | Room Temp |

| Larodan | >99% | 106-70-7 (related compound) | 130.19 (related compound) | Neat Liquid (related compound) | Room Temp | |

| Echelon Biosciences | Not specified | 5802-82-4 | 410.72 | Not specified | -20°C |

Note: Data for Larodan is for a related shorter-chain methyl ester (methyl hexanoate) and is included for comparative purposes. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

Experimental Protocols

This section provides detailed methodologies for common experiments involving this compound, from basic preparation for cell culture to advanced analytical techniques.

Preparation of this compound for Cell Culture Experiments

Given its lipophilic nature, proper preparation of this compound is critical for in vitro studies.

Objective: To prepare a stock solution of this compound suitable for treating cultured cells.

Materials:

-

High-purity this compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Bovine serum albumin (BSA), fatty acid-free

-

Sterile phosphate-buffered saline (PBS)

-

Sterile cell culture medium

Protocol:

-

Stock Solution Preparation:

-

Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming and vortexing may be required to fully dissolve the powder.

-

Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Preparation of Working Solution (Complexed to BSA):

-

Prepare a sterile solution of fatty acid-free BSA in PBS (e.g., 10% w/v).

-

In a sterile tube, dilute the this compound DMSO stock into pre-warmed (37°C) cell culture medium containing the desired final concentration of BSA (typically 0.5-1%). The final DMSO concentration should be kept low (e.g., <0.1%) to minimize solvent toxicity.

-

Incubate the solution at 37°C for 30-60 minutes with gentle agitation to allow for the complexation of the fatty acid to BSA.

-

The final working solution is now ready to be added to cell cultures. Always include a vehicle control (medium with the same concentration of DMSO and BSA) in your experiments.

-

Quantification of this compound in Biological Samples by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the quantification of fatty acid methyl esters.

Objective: To extract lipids from a biological sample (e.g., cultured cells, plasma), convert fatty acids to their methyl esters (if necessary), and quantify this compound using GC-MS.

Materials:

-

Biological sample

-

Internal standard (e.g., heptadecanoic acid methyl ester)

-

Folch solution (Chloroform:Methanol, 2:1 v/v)

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

Derivatization agent (if starting from free fatty acids), e.g., 14% BF3 in methanol

-

Hexane

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Protocol:

-

Lipid Extraction (Folch Method):

-

Homogenize the biological sample in a glass tube.

-

Add 20 volumes of Folch solution to the homogenate.

-

Add a known amount of the internal standard.

-

Vortex vigorously for 1-2 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex again.

-

Centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen.

-

-

Derivatization (if required):

-

If analyzing total fatty acid content, the extracted lipids must be transesterified. Add 14% BF3 in methanol and heat at 100°C for 30 minutes.

-

After cooling, add water and extract the fatty acid methyl esters (FAMEs) with hexane.

-

Collect the hexane layer and evaporate to the desired volume.

-

-

GC-MS Analysis:

-

Inject the sample onto the GC-MS.

-

GC conditions (example): Inlet temperature 250°C, oven program: 100°C for 2 min, ramp to 250°C at 10°C/min, hold for 10 min.

-

MS conditions (example): Electron ionization (EI) at 70 eV, scan range m/z 50-550.

-

Quantification: Identify the peak for this compound based on its retention time and mass spectrum (characteristic ions m/z 74, 87, 410). Quantify using the peak area relative to the internal standard and a calibration curve prepared with authentic standards.

-

In Vitro Anti-Inflammatory Activity Assay

This protocol describes a general method to assess the potential anti-inflammatory effects of this compound in a cell-based assay.

Objective: To determine if this compound can inhibit the production of inflammatory mediators (e.g., nitric oxide, pro-inflammatory cytokines) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound working solution (prepared as described above)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for nitric oxide (NO) measurement

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Protocol:

-

Cell Seeding:

-

Seed RAW 264.7 cells in 96-well plates at a density that will result in a confluent monolayer the next day.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the this compound working solution for 1-2 hours.

-

Include a vehicle control and a positive control (e.g., a known anti-inflammatory drug).

-

-

Stimulation:

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

-

Include an unstimulated control group.

-

-

Measurement of Nitric Oxide Production:

-

After the incubation period, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.

-

-

Measurement of Cytokine Production:

-

Use the collected cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using specific ELISA kits, following the manufacturer's protocols.

-

-

Data Analysis:

-

Compare the levels of NO and cytokines in the this compound-treated groups to the LPS-only stimulated group to determine the inhibitory effect.

-

A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed effects are not due to cytotoxicity.

-

Potential Signaling Pathways

While direct evidence for the specific signaling pathways modulated by this compound is still emerging, its chemical nature as a very long-chain saturated fatty acid provides clues to its potential biological targets.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that are activated by fatty acids and their derivatives. They play crucial roles in lipid metabolism and inflammation. It is plausible that hexacosanoic acid, the free fatty acid form of this compound, could act as a ligand for PPARs, particularly PPARα and PPARγ.

Caption: Putative activation of PPAR signaling by hexacosanoic acid.

Activation of PPARs by a ligand like hexacosanoic acid would lead to the heterodimerization with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This could lead to changes in lipid metabolism and a potential anti-inflammatory response.

Toll-like Receptor (TLR) Signaling

Saturated fatty acids have been shown to activate Toll-like receptor 4 (TLR4), a key component of the innate immune system. This activation can trigger a pro-inflammatory cascade. While this is generally associated with shorter-chain saturated fatty acids, the potential for very long-chain fatty acids to interact with TLRs cannot be entirely ruled out, either as agonists or potentially as modulators of the receptor's response to other ligands.

Caption: Hypothetical interaction with the TLR4 signaling pathway.

Should hexacosanoic acid activate TLR4, it would lead to the recruitment of adaptor proteins like MyD88, initiating a signaling cascade that results in the activation of the IKK complex. IKK then phosphorylates IκB, leading to its degradation and the release of the transcription factor NF-κB. NF-κB then translocates to the nucleus to promote the expression of pro-inflammatory genes.

Conclusion

High-purity this compound is a valuable tool for researchers in lipidomics and drug discovery. Its well-defined chemical properties and commercial availability make it suitable for a range of in vitro and in vivo studies. While its precise molecular targets and signaling pathways are still under investigation, its structural similarity to other biologically active fatty acids suggests that it may play a role in modulating key cellular processes related to metabolism and inflammation. The experimental protocols provided in this guide offer a starting point for elucidating the biological functions of this intriguing molecule.

References

Technical Guide: Hexacosanoic Acid (C26:0) as a Biomarker for Specific Diseases

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the emerging role of hexacosanoic acid (C26:0), a very-long-chain fatty acid (VLCFA), as a potential biomarker in various disease states. While analytical methods often involve the quantification of its methyl ester, methyl hexacosanoate, the primary focus of this guide is the clinical significance of the fatty acid itself.

Introduction to Hexacosanoic Acid (C26:0)

Hexacosanoic acid, also known as cerotic acid, is a saturated very-long-chain fatty acid with the chemical formula C₂₆H₅₂O₂. In human physiology, VLCFAs are integral components of cellular membranes and are involved in various metabolic processes. The metabolism of hexacosanoic acid primarily occurs in peroxisomes through β-oxidation. Dysregulation of this pathway can lead to the accumulation of C26:0 and other VLCFAs, which has been associated with cellular dysfunction and the pathology of several diseases.[1][2] Abnormally elevated levels of hexacosanoic acid are linked to conditions such as X-linked adrenoleukodystrophy, adrenomyeloneuropathy, atherosclerosis, and dementia.[3]

Hexacosanoic Acid as a Biomarker in Disease

Emerging research has identified hexacosanoic acid as a potential biomarker for a range of diseases, primarily those involving metabolic and neurodegenerative processes.

Peroxisomal Disorders

The most well-established role of hexacosanoic acid as a biomarker is in the diagnosis and monitoring of peroxisomal disorders.[1] These are genetic conditions characterized by defects in peroxisome biogenesis or function.

-

X-linked Adrenoleukodystrophy (X-ALD): This is a genetic disorder caused by a mutation in the ABCD1 gene, which codes for a peroxisomal membrane transporter protein. The defect leads to the accumulation of VLCFAs, including hexacosanoic acid, in plasma and tissues. Elevated C26:0 levels are a key diagnostic marker for X-ALD.

-

Zellweger Spectrum Disorders (ZSDs): This group of disorders involves impaired peroxisome formation. Elevated levels of very long-chain fatty acids (VLCFA) are significant markers for these conditions, and the concentration of C26:0 is considered to have the best predictive value for estimating disease severity and survival time.[4]

Neurodegenerative Diseases

Recent studies have pointed to a link between elevated hexacosanoic acid levels and neurodegenerative conditions, suggesting a potential role for peroxisomal dysfunction in these diseases.

-

Dementia and Alzheimer's Disease: Research has shown significant variations in fatty acid levels in patients with dementia, with the most notable accumulation observed for hexacosanoic acid in both plasma and red blood cells. This suggests that C26:0 could serve as a blood-based biomarker for dementia.

Cardiovascular and Metabolic Diseases

Elevated levels of hexacosanoic acid have also been implicated in cardiovascular and metabolic disorders.

-

Coronary Artery Disease (CAD): Studies have found significantly higher levels of hexacosanoic acid in patients with CAD compared to healthy individuals. High C26:0 levels in whole blood have been identified as an independent marker for CAD.

-

Metabolic Syndrome: High levels of hexacosanoic acid in whole blood have been associated with metabolic syndrome in Japanese men. The levels of C24:0 (lignoceric acid) have also been shown to correlate with several components of metabolic syndrome.

Quantitative Data Summary

The following table summarizes quantitative findings from studies investigating hexacosanoic acid as a biomarker.

| Disease State | Sample Type | Finding | Reference |

| Coronary Artery Disease (CAD) | Whole Blood | C26:0 levels were significantly higher in the CAD group (2.42 ± 0.32 µg/ml) compared to the control group (2.27 ± 0.24 µg/ml). | |

| Dementia | Plasma and Red Blood Cells | Significant accumulation of C26:0 was observed in demented patients compared to a control group of elderly individuals. | |

| Peroxisomal Disorders | Serum | VLCFA levels, particularly C26:0, correlate with the severity of the clinical course in Zellweger syndrome and D-Bifunctional Protein Deficiency. | |

| Metabolic Syndrome | Erythrocytes | The MS group had significantly higher levels of C24:0 (lignoceric acid) than the non-MS group. |

Experimental Protocols

The standard method for quantifying hexacosanoic acid and other VLCFAs in biological samples is gas chromatography-mass spectrometry (GC-MS). This typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent chromatographic separation and detection.

Sample Preparation and Lipid Extraction

-

Sample Collection: Biological samples such as whole blood, plasma, serum, or red blood cells are collected from subjects.

-

Lipid Extraction: Lipids are extracted from the biological matrix using a solvent system, commonly a mixture of chloroform and methanol.

-

Hydrolysis: The extracted lipids are subjected to hydrolysis (saponification) using a strong base (e.g., KOH in methanol) to release the free fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Methylation: The free fatty acids are converted to their more volatile methyl esters (FAMEs). This is a crucial step for GC analysis. A common method is acid-catalyzed esterification using a reagent like boron trifluoride in methanol or methanolic HCl.

-

Extraction of FAMEs: The resulting FAMEs are then extracted into an organic solvent such as hexane.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: A small volume of the FAMEs extract is injected into the gas chromatograph.

-

Separation: The FAMEs are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Detection: The separated FAMEs are ionized and detected by a mass spectrometer, which provides information on their mass-to-charge ratio, allowing for their identification and quantification.

Visualizations

Experimental Workflow for VLCFA Analysis

Caption: Workflow for the analysis of very-long-chain fatty acids.

Signaling Pathway: Peroxisomal β-Oxidation of VLCFAs

Caption: Simplified pathway of peroxisomal β-oxidation of VLCFAs.

Conclusion and Future Directions

The accumulation of hexacosanoic acid (C26:0) is a well-established biomarker for peroxisomal disorders. Furthermore, emerging evidence strongly suggests its potential as a valuable biomarker in the context of more common complex diseases, including neurodegenerative disorders like dementia and cardiovascular diseases such as CAD, as well as metabolic syndrome. The link to peroxisomal dysfunction in these conditions opens new avenues for understanding their pathophysiology.

Future research should focus on:

-

Large-scale validation studies: To confirm the clinical utility of C26:0 as a biomarker in larger and more diverse patient cohorts.

-

Standardization of analytical methods: To ensure reproducibility and comparability of results across different laboratories.

-

Investigation of therapeutic interventions: Targeting peroxisomal function and VLCFA metabolism could represent a novel therapeutic strategy for these diseases.

The continued investigation of hexacosanoic acid and other VLCFAs holds significant promise for improving the diagnosis, prognosis, and treatment of a range of debilitating diseases.

References

- 1. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.healthmatters.io [blog.healthmatters.io]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for Gas Chromatography Analysis of Methyl Hexacosanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hexacosanoate is a very-long-chain fatty acid methyl ester (FAME). The analysis of such long-chain compounds by gas chromatography (GC) is essential for various fields, including lipidomics, natural product chemistry, and the quality control of pharmaceuticals and nutritional supplements. Due to its high molecular weight and low volatility, direct GC analysis can be challenging. This application note provides a detailed protocol for the analysis of this compound, primarily focusing on a common derivatization approach to enhance volatility, followed by gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).

Experimental Protocols

A successful GC analysis of this compound hinges on proper sample preparation to ensure the analyte is in a form suitable for volatilization and separation within the GC system. The most common approach is the conversion of fatty acids and their esters into more volatile fatty acid methyl esters (FAMEs) through a process called transesterification.

Sample Preparation: Acid-Catalyzed Transesterification

This protocol is suitable for samples containing hexacosanoic acid or its esters. The use of Boron Trifluoride-Methanol (BF3-Methanol) is a widely accepted and effective method for this derivatization.

Materials:

-

Sample containing hexacosanoate (e.g., lipid extract, oil)

-

BF3-Methanol solution (14% w/v)

-

Hexane (GC grade)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Screw-cap reaction vials (PTFE-lined caps)

-

Heating block or water bath

-

Vortex mixer

-

Pipettes

-

GC vials

Procedure:

-

Sample Aliquoting: Accurately weigh or measure a sample containing approximately 1-10 mg of the lipid into a screw-cap reaction vial.

-

Derivatization: Add 1-2 mL of 14% BF3-Methanol solution to the vial.

-

Reaction: Tightly cap the vial and heat it at 80-100°C for 10-15 minutes in a heating block or water bath[1].

-

Cooling: Allow the vial to cool to room temperature.

-

Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial. Vortex vigorously for 30 seconds to extract the this compound into the hexane layer[1].

-

Phase Separation: Allow the layers to separate. The upper layer is the hexane phase containing the FAMEs.

-

Collection: Carefully transfer the upper hexane layer to a clean vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Final Sample Preparation: Transfer the dried hexane extract to a GC autosampler vial for analysis. If necessary, the sample can be concentrated under a gentle stream of nitrogen or diluted with hexane to an appropriate concentration for injection.

Gas Chromatography (GC) Analysis

The following are typical GC conditions for the analysis of FAMEs, including this compound. The parameters can be optimized based on the specific instrument and column used.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Capillary GC column suitable for FAME analysis (e.g., a polar phase like biscyanopropyl polysiloxane or a medium-polarity phase).

GC Conditions:

| Parameter | Recommended Setting |

| Column | Elite-2560 (100m x 0.25 mm ID, 0.20 µm film thickness) or similar[2] |

| Carrier Gas | Helium or Hydrogen[3][4] |

| Flow Rate | 1 mL/min (constant flow) |

| Injection Mode | Split (e.g., 20:1 or higher) |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial: 60-100°C, hold for 2 min. Ramp: 5-10°C/min to 240-260°C, hold for 5-10 min. |

| Detector | FID or MS |

| FID Temperature | 280 °C |

| MS Transfer Line Temp. | 240 °C |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| MS Scan Range | m/z 40-550 |

Data Presentation

Quantitative performance of GC methods for FAMEs is crucial for reliable results. The following table summarizes typical performance characteristics that can be expected from a well-optimized method.

| Performance Metric | Typical Value |

| Linearity (r²) | > 0.99 |

| Precision (RSD) | < 5% |

| Retention Time (RT) for this compound | Varies based on conditions, but good separation from other FAMEs is achievable. |

| Limit of Detection (LOD) | Dependent on detector and sample matrix, typically in the ng/mL range. |

| Limit of Quantification (LOQ) | Dependent on detector and sample matrix, typically in the ng/mL to µg/mL range. |

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the GC analysis of this compound, from sample preparation to data acquisition.

Caption: Experimental workflow for this compound GC analysis.

Signaling Pathway Diagram (Illustrative)

While there isn't a signaling pathway directly involved in the chemical analysis, the following diagram illustrates the logical relationship of the derivatization reaction.

Caption: Chemical derivatization of hexacosanoate to its methyl ester.

References

Application Notes and Protocols for the Use of Methyl Hexacosanoate as an Internal Standard in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding biological processes, identifying disease biomarkers, and developing novel therapeutics. The inherent complexity of the lipidome and the multi-step nature of analytical workflows necessitate the use of internal standards to control for variability during sample preparation and analysis. Methyl hexacosanoate (C27:0 FAME), a long-chain saturated fatty acid methyl ester, serves as an excellent internal standard for the quantitative analysis of fatty acids by gas chromatography-mass spectrometry (GC-MS). Its chemical properties and rarity in most biological samples make it an ideal candidate for minimizing analytical error and ensuring data integrity.

This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in lipidomics research.

Principle of Internal Standardization

An internal standard (IS) is a compound of known concentration that is added to a sample at the beginning of the analytical workflow. The fundamental principle is that the IS experiences the same analytical variations as the analytes of interest. By measuring the ratio of the analyte's response to the internal standard's response, variations introduced during sample preparation, extraction, and analysis can be effectively normalized.

Application: Quantitative Analysis of Fatty Acids

This compound is particularly well-suited for the quantitative analysis of a wide range of fatty acids in various biological matrices, including plasma, serum, tissues, and cell cultures. Its long chain length ensures it elutes late in a typical GC run, minimizing interference with earlier eluting, more common fatty acids.

Experimental Protocols

Preparation of Internal Standard Stock Solution

A crucial first step is the accurate preparation of the this compound internal standard stock solution.

Materials:

-

This compound (analytical standard grade)

-

Hexane or Chloroform:Methanol (2:1, v/v), HPLC grade

Procedure:

-

Accurately weigh a precise amount of this compound (e.g., 10 mg).

-

Dissolve the weighed standard in a known volume of solvent (e.g., 10 mL) in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Store the stock solution in an amber glass vial at -20°C. From this, working solutions of lower concentrations can be prepared by serial dilution.

Lipid Extraction and Sample Preparation

The following protocol is a modification of the widely used Folch method for total lipid extraction.

Materials:

-

Biological sample (e.g., 50 µL plasma, 10-20 mg tissue)

-

This compound internal standard working solution

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

To a glass tube, add the biological sample.

-

Add a precise volume of the this compound internal standard working solution to the sample. The amount added should be within the expected range of the endogenous fatty acids to be quantified.

-

Add 3 mL of Chloroform:Methanol (2:1, v/v) to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Add 0.6 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a new clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Fatty Acid Methyl Ester (FAME) Synthesis (Transesterification)

To analyze fatty acids by GC-MS, they must first be converted to their more volatile methyl ester derivatives.

Materials:

-

Dried lipid extract

-

BF₃-Methanol (14%)

-

Hexane

-

Saturated NaCl solution

Procedure:

-

To the dried lipid extract, add 1 mL of 14% BF₃-Methanol.

-

Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a GC vial for analysis.

GC-MS Analysis

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injection Volume: 1 µL (splitless mode)

-

Inlet Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 min

-

Ramp 1: 25°C/min to 175°C

-

Ramp 2: 4°C/min to 230°C, hold for 5 min

-

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

Data Presentation and Quantification

Quantitative data should be organized into clear tables for easy interpretation and comparison. The concentration of each fatty acid is calculated relative to the known concentration of the internal standard, this compound.

Table 1: Calibration Curve Data for Palmitic Acid (C16:0) using this compound (C27:0) as Internal Standard

| Standard Concentration (µg/mL) | Analyte Peak Area (C16:0) | IS Peak Area (C27:0) | Peak Area Ratio (Analyte/IS) |

| 1 | 50,000 | 200,000 | 0.25 |